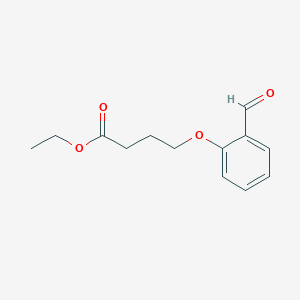

Ethyl 4-(2-formylphenoxy)butyrate

Description

Ethyl 4-(2-formylphenoxy)butyrate is an ester derivative featuring a phenoxy group substituted with a formyl moiety at the 2-position and a butyrate ethyl ester side chain. This compound is synthesized via nucleophilic substitution or esterification reactions, as evidenced by its synthesis protocol involving flash column chromatography (60% hexanes, 40% ethyl acetate) and characterized by NMR spectroscopy (δ 7.59 ppm for aromatic protons, δ 4.15 ppm for the ethoxy group) . Its structural complexity, particularly the electron-withdrawing formyl group, distinguishes it from simpler esters and influences its reactivity and applications in organic synthesis or pharmaceutical intermediates.

Propriétés

Numéro CAS |

40359-46-4 |

|---|---|

Formule moléculaire |

C13H16O4 |

Poids moléculaire |

236.26 g/mol |

Nom IUPAC |

ethyl 4-(2-formylphenoxy)butanoate |

InChI |

InChI=1S/C13H16O4/c1-2-16-13(15)8-5-9-17-12-7-4-3-6-11(12)10-14/h3-4,6-7,10H,2,5,8-9H2,1H3 |

Clé InChI |

JVPMNZSORSKUQE-UHFFFAOYSA-N |

SMILES canonique |

CCOC(=O)CCCOC1=CC=CC=C1C=O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate

- Structure and Synthesis: This compound shares the phenoxy core but includes a methoxy group at the 4-position and a formyl group at the 2-position. The additional methoxy substituent introduces electron-donating effects, altering electronic properties compared to Ethyl 4-(2-formylphenoxy)butyrate. Its synthesis also involves column chromatography, with purity confirmed via IR and NMR .

Ethyl Butyrate (Ethyl Butanoate)

- Physical Properties : Ethyl butyrate (C₆H₁₂O₂) is a volatile liquid (boiling point: 120–121°C) with high solubility in organic solvents. Its fruity aroma makes it a key flavoring agent in food industries .

- Functional Differences: Unlike Ethyl 4-(2-formylphenoxy)butyrate, ethyl butyrate lacks aromatic and formyl substituents, resulting in lower molecular weight (116.16 g/mol vs. ~234.1 g/mol) and reduced chemical complexity .

Ethyl (2E)-4-(4-bromo-2-formyl-6-methoxyphenoxy)but-2-enoate

- Structural Features: This brominated derivative (C₁₄H₁₅BrO₅, 343.17 g/mol) incorporates a conjugated double bond and bromine atom, enhancing stability and reactivity in electrophilic substitutions. The presence of bromine may also increase toxicity compared to non-halogenated analogs .

Ethyl 4-(acetylthio)butyrate

Ethyl 4-(3-hydroxyphenyl)butanoate

- Polarity and Solubility : The hydroxyl group at the 3-position increases polarity, enhancing water solubility compared to the formyl-substituted analog. This property may expand its utility in aqueous-phase reactions or drug delivery systems .

Comparative Data Table

Key Research Findings

- Reactivity: The formyl group in Ethyl 4-(2-formylphenoxy)butyrate enhances electrophilic aromatic substitution reactivity compared to methoxy- or hydroxyl-substituted analogs .

- Synthetic Adjustments : Optimal reaction temperatures (e.g., 50°C for hydrolysis-cyclization steps) prevent side reactions in derivatives with sensitive substituents .

- Safety and Handling : Complex esters with aromatic substituents require stricter safety protocols than simpler esters like ethyl butyrate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.